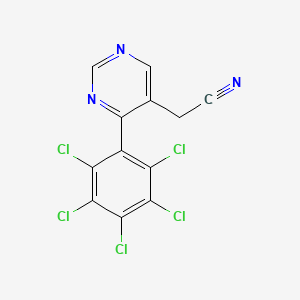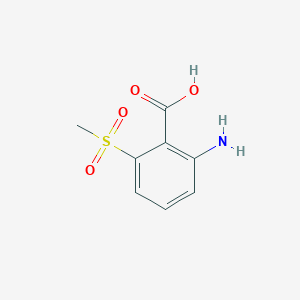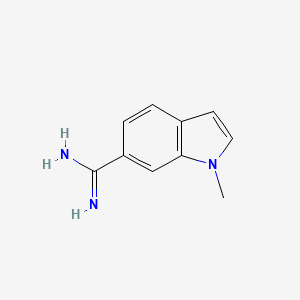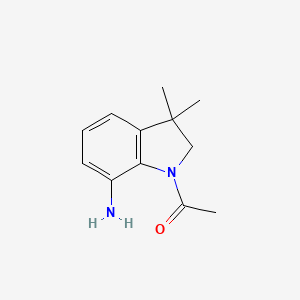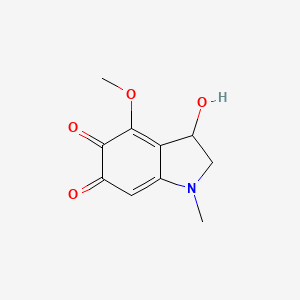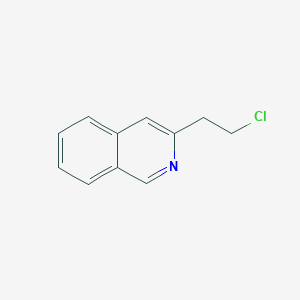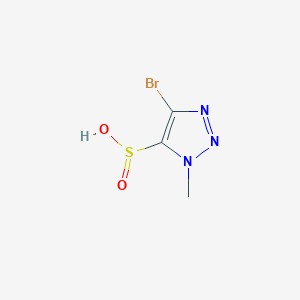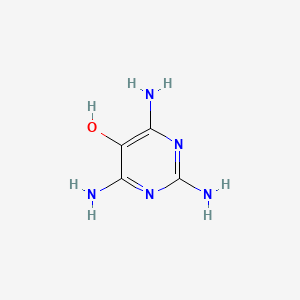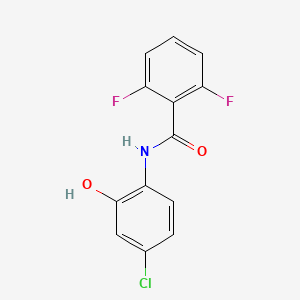
3-Fluoro-2-methylpyridine-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methylpyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical properties, which include increased stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3-Fluoro-2-methylpyridine-6-acetic acid, often involves the use of fluorinating agents such as complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for fluorinated pyridines typically involve large-scale reactions using similar fluorinating agents under controlled conditions to ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-methylpyridine-6-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophiles such as fluoride ions.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Tetrabutylammonium fluoride in DMF.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield different fluorinated derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-2-methylpyridine-6-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in radiolabeling for imaging studies due to the presence of fluorine.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to alterations in molecular pathways, making it useful for various applications in medicine and biology .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-Fluoro-2-methylpyridine-6-acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can result in distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-(5-fluoro-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
WWOAYPQGMFWRKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


